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Introduction
Z-D-Phenylalaninol, the N-benzyloxycarbonyl (Z) protected form of D-phenylalaninol, is a

versatile chiral building block in the synthesis of various neurologically active compounds. Its

protected amine and free hydroxyl group allow for selective chemical transformations, making it

a valuable starting material for the stereospecific synthesis of complex drug molecules. This

document provides detailed application notes, experimental protocols, and relevant data on the

use of Z-D-Phenylalaninol and its precursor, D-phenylalaninol, in the development of

neurological drugs such as amphetamines and the wakefulness-promoting agent, Solriamfetol.

Application Notes
D-Phenylalaninol, readily synthesized by the reduction of D-phenylalanine, serves as a crucial

chiral intermediate. The protection of its amino group, for instance with the benzyloxycarbonyl

(Z) group to form Z-D-Phenylalaninol, is a key step in multi-step syntheses. This protection

prevents unwanted side reactions of the amine functionality while allowing for modifications at

the hydroxyl group. The Z-group is particularly useful due to its stability under various reaction

conditions and its facile removal via catalytic hydrogenation, which is a mild deprotection

method.

One of the primary applications of D-phenylalaninol is in the synthesis of psychostimulants like

dextroamphetamine. Stereospecific syntheses starting from D-phenylalanine ensure the
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production of the more active (S)-(+)-isomer of amphetamine.[1]

More recently, D-phenylalaninol has been utilized as the starting material for the synthesis of

Solriamfetol ((R)-2-amino-3-phenylpropylcarbamate), a dopamine and norepinephrine reuptake

inhibitor approved for the treatment of excessive daytime sleepiness associated with

narcolepsy and obstructive sleep apnea.[2][3][4] The synthesis of Solriamfetol from D-

phenylalaninol involves the carbamoylation of the hydroxyl group.[5]

Furthermore, derivatives of the parent amino acid, phenylalanine, have shown potential as

neuroprotective agents. For instance, halogenated derivatives of L-phenylalanine have been

investigated for their ability to modulate glutamatergic transmission, suggesting that

modifications to the phenyl ring can impart significant neurological activity.[6][7]

Quantitative Data
The following tables summarize key quantitative data for neurological drugs and derivatives

related to D-phenylalaninol.

Table 1: Pharmacological Data for Solriamfetol[2][3]

Parameter Value Target

IC₅₀ (Dopamine Reuptake) 2.9 µM
Human Dopamine Transporter

(hDAT)

IC₅₀ (Norepinephrine

Reuptake)
4.4 µM

Human Norepinephrine

Transporter (hNET)

Kᵢ (Dopamine Transporter) 14.2 µM hDAT

Kᵢ (Norepinephrine

Transporter)
3.7 µM hNET

Kᵢ (Serotonin Transporter) 81.5 µM
Human Serotonin Transporter

(hSERT)

Oral Bioavailability ~95% -

Elimination Half-life ~7.1 hours -
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Table 2: Neuroprotective Activity of Halogenated L-Phenylalanine Derivatives[6]

Compound Activity IC₅₀

3,5-diiodo-L-tyrosine (DIT)
Depression of AMPA/kainate

receptor-mediated mEPSCs
104.6 ± 14.1 µmol/L

3,5-dibromo-L-tyrosine (DBrT)
Depression of AMPA/kainate

receptor-mediated mEPSCs
127.5 ± 13.3 µmol/L

Experimental Protocols
Protocol 1: Synthesis of D-Phenylalaninol from D-
Phenylalanine
This protocol describes the reduction of the carboxylic acid group of D-phenylalanine to a

hydroxyl group to yield D-phenylalaninol.[8]

Materials:

D-Phenylalanine

Lithium borohydride (LiBH₄)

Trimethylsilyl chloride (TMSCl)

Anhydrous Tetrahydrofuran (THF)

Methanol (MeOH)

2.5 M Sodium hydroxide (NaOH) solution

Chloroform

Sodium sulfate (Na₂SO₄)

Ice/water bath

Round-bottom flask
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Magnetic stirrer

Rotary evaporator

Procedure:

To a cold (0 °C) solution of LiBH₄ (1.32 g, 60.54 mmol) in anhydrous THF (30 ml), add

TMSCl (15.36 ml, 121.07 mmol).

Remove the ice/water bath and stir the mixture at room temperature for 15 minutes.

Recool the mixture to 0 °C and add D-phenylalanine (5 g, 30.27 mmol).

Remove the ice/water bath and stir the reaction mixture overnight at room temperature.

Cool the mixture to 0 °C and add MeOH (45 ml) dropwise, followed by 2.5 M aqueous NaOH

(25 ml).

Evaporate the mixture in vacuo.

Extract the residue with chloroform (5 x).

Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate in vacuo to yield D-

phenylalaninol as a white crystalline solid.

Expected yield: ~99%.

Protocol 2: Synthesis of (S)-(+)-Amphetamine from D-
Phenylalaninol (via N-Boc protection)
This multi-step protocol outlines the conversion of D-phenylalaninol to dextroamphetamine.[9]

Part A: N-Boc Protection of D-Phenylalaninol

To a stirred, chilled (0 °C) solution of D-phenylalaninol (5 g, 33.1 mmol) in chloroform (85 ml),

add solid di-tert-butyl dicarbonate (7.22 g, 33.1 mmol).

Stir the solution at 0 °C for 30 minutes and then at room temperature overnight.
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Wash the solution with 20% phosphoric acid, saturated NaHCO₃ solution, and saturated

NaCl solution.

Dry the organic layer over Na₂CO₃ and evaporate to dryness under reduced pressure to

yield N-t-Boc-D-phenylalaninol.

Part B: Conversion of Alcohol to Iodide

This step involves the conversion of the primary alcohol to an iodide, for example, using

triphenylphosphine, imidazole, and iodine.

Part C: Reduction of Iodide

The iodide is then reduced to a methyl group using a reducing agent like N-Selectride

(sodium tri-sec-butylborohydride).

Part D: Boc Deprotection

To a stirred, cooled (0 °C) solution of the N-Boc protected amphetamine precursor in

dichloromethane (DCM), add trifluoroacetic acid (TFA).

Stir the solution at ambient temperature for 18 hours.

Work up the reaction mixture to isolate the final product as the hydrochloride salt.

Protocol 3: Synthesis of Solriamfetol from D-
Phenylalaninol (via N-Boc protection)
This protocol outlines a synthetic route to Solriamfetol starting from N-Boc protected D-

phenylalaninol.[10]

Part A: Carbamoylation of N-Boc-D-Phenylalaninol

React N-Boc-D-phenylalaninol with 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like

toluene.

Treat the resulting intermediate with aqueous ammonia to form N-Boc protected Solriamfetol.
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Part B: Deprotection of N-Boc-Solriamfetol

Add the N-Boc protected Solriamfetol to water.

Add hydrochloric acid to the mixture.

Heat the reaction mass until the deprotection is complete.

Isolate the Solriamfetol hydrochloride product.

Visualizations
Signaling Pathway of Solriamfetol
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Caption: Mechanism of action of Solriamfetol.
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Experimental Workflow: Synthesis of Amphetamine from
D-Phenylalanine
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Click to download full resolution via product page

Caption: Synthetic workflow for (S)-(+)-Amphetamine.
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Caption: Role of D-Phenylalaninol in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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